L-759,656 is highly selective CB2 receptor agonist (Ki values are 11.8 and 4888 nM for CB2 and CB1 receptors respectively). L-759,656 potently inhibits forskolin-stimulated cAMP production via CB2 receptors expressed in CHO cells (EC50 = 3.1 nM).
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
IQ-R is a hypoxia-sensitive fluorescent probe. IQ-R has good solubility in water and longer wavelength for absorption and emission, which are favorable for cellular bioimaging.
IR 780 is a heptamethine cyanine fluorescent probe for in vivo imaging of tumor cells. It displays excitation/emission maxima of 780/799 nm, respectively. IR 780 is transported into tumor cells, an effect that can be blocked by the organic anion transporting polypeptide (OATP) inhibitor sulfobromophthalein (bromosulfalein;), and targeted to the mitochondria. It has an additive effect on the increase in reactive oxygen species (ROS) production induced by sonodynamic therapy (SDT) in 4T1 breast cancer cells when used at a concentration of 16 µM. IR 780 (0.2 mg/kg, i.v.) preferentially accumulates in tumor tissue in MCF-7, HeLa, and MG-63 mouse xenograft models and in a syngeneic mouse model of chemically induced lung tumors, and its fluorescence is detectable for up to 20 days. It also has an additive effect on the SDT-induced reduction in tumor growth in an 4T1 murine mammary carcinoma model. IR 780 has been incorporated into heparin-folic acid-IR 780 nanoparticles for use in photothermal therapy. IR-780 iodide is a near-infrared lipophilic cation heptamethine fluorescent dye. It has a good fluorescent intensity and can be used as a photothermal therapy agent. It shows an optical absorption spectrum of 780 nm that makes it useful as a sonodynamic therapy agent for medical treatment. IR-780 iodide is a near‐infrared fluorescent (NIF) dye for the exclusive characterization of human CSCs through the HIF‐1α/glycolysis dependent mitochondrial transporter ABCB10's activity.
Interleukin-1 receptor-associated kinases (IRAKs) are important mediators in the signal transduction of Toll/IL-1 receptor (TIR) family members. Dysregulation of TIR signaling, typified by increased NF-κB activity, results in the development of some cancers and other diseases, making the development of IRAK inhibitors a potential therapeutic strategy. IRAK-1/4 inhibitor is a benzimidazole that disrupts the activity of IRAK-1 and -4 with IC50 values of 0.3 and 0.2 µM, respectively. It demonstrates IC50 values >10 µM in a panel of 27 other kinases tested. This compound has been used to inhibit a pro-inflammatory response in microglia isolated from clinically diagnosed Alzheimer’s disease patients. IRAK-1/4 Inhibitor is a novel inhibitor of interleukin-1 receptor-associated kinase (IRAK)-1/4.
IR-820 is an indocyanine dye, which has a broad absorption band at 690 nm in aqueous solution. It is a near infrared dye (NIR) with a molar absorptivity of 72 x 104 dm3mol−1cm−1. IR-820 is a near infrared dye with its excellent fluorescence penetration, good color rendering and better stability. IR-820 is an infrared blood pool contrast agent to detect and quantify diseased tissue in live animals. IR-820 has maximal excitation and emission wavelengths of 710 and 820 nm, respectively. IR-820 emission is significantly improved in vivo on serum binding to albumin, and elimination occurs predominantly via the gastrointestinal tract.
IR-825 is a near-infrared dye (NIR). IR-825, after encapsulated into nanoparticles may be useful for cancer photothermal and photodynamic therapy. IR-825 nanoparticles showed pH-dependent fluorescence emission and excellent near-infrared (NIR) irradiation of cancer cells targeted in vitro to provide cytotoxicity. IR-825 nanoparticles showed efficient tumor homing together with rapid renal excretion behaviors, as revealed by MR imaging and confirmed by biodistribution measurement. Notably, when irradiated with an 808 nm laser, tumors on mice with IR-825 nanoparticle injection are completely eliminated without recurrence within 60 days, demonstrating the high efficacy of photothermal therapy.